Dermaseptin PD-3-6
Description
Biological Origin and Evolutionary Context of Dermaseptins in Anuran Species
Dermaseptins are gene-encoded peptides first identified in Neotropical frogs of the family Hylidae, particularly within the subfamily Phyllomedusinae. These peptides evolved as part of an ancient defense system, enabling amphibians to combat pathogens in moist, microbially dense habitats. The evolutionary pressure to diversify dermaseptin sequences—while conserving signal peptides and propieces in precursor proteins—has led to a superfamily with over 100 variants.
Key evolutionary features :
- Gene duplication and diversification : Multiple isoforms (e.g., PD-3-6, PD-3-3) arose through gene duplication events, allowing functional specialization against diverse pathogens.
- Structural conservation : Despite sequence variability, all dermaseptins retain an amphipathic α-helical conformation critical for membrane interaction.
- Ecological adaptation : P. dacnicolor inhabits subtropical forests with high microbial exposure, favoring selection for potent antimicrobial agents like PD-3-6.
Taxonomic Classification of Source Organism (Pachymedusa dacnicolor)
The Mexican leaf frog (Pachymedusa dacnicolor) is taxonomically classified as follows:
| Rank | Classification |
|---|---|
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Amphibia |
| Order | Anura |
| Family | Hylidae |
| Subfamily | Phyllomedusinae |
| Genus | Pachymedusa |
| Species | P. dacnicolor |
Endemic to Mexico, this arboreal frog occupies riparian zones in dry tropical forests. Its vibrant green coloration and nocturnal habits align with ecological strategies to evade predators while maintaining cutaneous peptide production. The species’ skin secretions contain at least six dermaseptin isoforms, including PD-3-6, which contribute to its resilience against environmental pathogens.
Historical Discovery and Nomenclature of this compound
This compound was first characterized in the late 1990s during investigations into the antimicrobial properties of P. dacnicolor skin secretions. Key milestones include:
- Molecular cloning : cDNA libraries from frog skin revealed precursor proteins with conserved signal sequences and variable mature peptide regions, leading to the identification of PD-3-6.
- Structural elucidation : Mass spectrometry and Edman degradation confirmed its 26-residue sequence: GVVTDLLNTAGGLLGNLVGSLSGGER .
- Nomenclature : The "PD" prefix denotes Pachymedusa dacnicolor, while "3-6" reflects its position within a peptide subgroup characterized by specific residue patterns (e.g., glycine-leucine repeats).
Comparative analysis with related peptides :
PD-3-6 distinguishes itself through a C-terminal amidation and glycine-rich motif, enhancing membrane permeability and stability. Early functional studies demonstrated its efficacy against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and protozoans like Leishmania mexicana, with minimal hemolytic activity. Subsequent research has explored its synergistic potential with conventional antibiotics and anticancer applications.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GVVTDLLNTAGGLLGNLVGSLSG |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Dermaseptin PD-3-6 exhibits significant antimicrobial properties against a wide range of bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes, leading to cell lysis. The peptide's hydrophobic nature allows it to insert into lipid bilayers, which is critical for its antimicrobial action.
Table 1: Antimicrobial Efficacy of this compound
Anti-Biofilm Properties
Recent studies have demonstrated that this compound can inhibit biofilm formation in various bacterial species. Biofilms are structured communities of bacteria that are resistant to conventional antibiotics, making their inhibition crucial in clinical settings.
Case Study: Inhibition of Biofilm Formation
A study conducted by Quilès et al. (2016) showed that this compound effectively disrupted biofilms formed by Pseudomonas fluorescens, significantly reducing bacterial viability within these structures. The peptide's ability to penetrate biofilms and reduce their thickness highlights its potential as a therapeutic agent in treating biofilm-associated infections .
Anticancer Activity
Beyond its antimicrobial properties, this compound has shown promise in cancer research. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through intrinsic pathways.
Table 2: Anticancer Effects of this compound
Immunomodulatory Effects
This compound also exhibits immunomodulatory properties, influencing immune responses by modulating cytokine production and enhancing phagocytic activity of immune cells.
Research Findings
Studies have indicated that treatment with this compound can enhance the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting its potential as an immunotherapeutic agent .
Structural Modifications for Enhanced Activity
Research has explored structural modifications of this compound to enhance its biological activity and reduce cytotoxicity towards human cells. For instance, acylation at the amino terminus has been shown to improve its hydrophobicity and stability while maintaining or enhancing its antimicrobial efficacy .
Chemical Reactions Analysis
Acyl Group Conjugation
Post-synthesis, PD-3-6 underwent acylation at its N-terminus to modulate hydrophobicity and membrane-binding affinity.
Key Acylation Reactions
| Acyl Group | Reaction Details | MIC (μM) Against Staphylococcus aureus |
|---|---|---|
| Acetyl (C2-P) | EDC-mediated coupling | 25 |
| Propionyl (C3-P) | EDC-mediated coupling | 12.5 |
| Pentanoyl (C5-P) | EDC-mediated coupling | 3.12 |
The pentanoyl derivative exhibited the lowest MIC, indicating enhanced bactericidal activity .
Purification and Characterization
-
RP-HPLC : Purification was performed on a C18 column with a gradient of 0–60% acetonitrile in 0.1% TFA over 60 min .
-
Mass Spectrometry : MALDI-TOF/TOF confirmed the monoisotopic mass of PD-3-6 (3337.82 Da) .
Physicochemical Properties
| Parameter | Value (PD-3-6) |
|---|---|
| Helical content (%) | 55 |
| LC50 (μM) for RBC | 60 |
| Hydrophobicity (Hα) | 55 |
Mechanism of Action
PD-3-6 disrupts bacterial membranes via graded dye release , suggesting translocation across lipid bilayers rather than all-or-none lysis . Its high helical content (55%) and optimal hydrophobicity (Hα = 55) enable amphiphilic binding to membranes .
Immunomodulatory Effects
Recent studies reveal PD-3-6’s immunosuppressive activity , with 100% leukocyte death at 100 μg/mL . This dual functionality positions it as a candidate for targeted therapies .
Structural Comparisons
| Feature | Dermaseptin PD-3-6 | Natural Dermaseptin |
|---|---|---|
| N-terminal modification | Pentanoyl | Native (unmodified) |
| MIC (S. aureus) | 3.12 μM | 9 μM |
| Cytotoxicity (RBC LC50) | 60 μM | 50 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Dermaseptins exhibit conserved structural motifs (e.g., cationic termini, hydrophobic cores) but diverge in sequence length, charge, and residue composition, influencing their bioactivity. Key comparisons include:
Key Comparative Findings
- Mechanistic Flexibility : Dermaseptin-PS1 exemplifies dual mechanisms: necrosis at 10⁻⁵ M and apoptosis at 10⁻⁶ M, suggesting dose optimization is critical for therapeutic safety . In contrast, Dermaseptin B2 and PD-1/PD-2 primarily disrupt membranes, with structural homology implying similar anticancer efficacy .
- Selectivity: The synthetic derivative aminohexyl-K-P demonstrates superior selectivity (bacteria vs. erythrocytes) compared to clinical candidates like MSI-78, highlighting the role of terminal modifications in reducing toxicity .
- Antiparasitic vs. Anticancer Activity : While Dermaseptin DS achieves 100% Leishmania growth inhibition at 10 µM , dermaseptin-B2 and PS1 require higher doses (10⁻⁵ M) for anticancer effects, suggesting pathogen-specific potency gradients .
- Structural Determinants : The α-helical conformation and cationic charge are conserved across dermaseptins, but variations in hydrophobic core residues (e.g., proline content) modulate membrane interaction kinetics and target specificity .
Preparation Methods
Extraction and Isolation from Natural Sources
The initial step in obtaining Dermaseptin PD-3-6 involves extraction from frog skin secretions:
Skin Secretion Collection : The secretion is typically obtained by gentle stimulation of the frog’s parotid glands, followed by collection of the exudate. For Pachymedusa dacnicolor, approximately 1.1 mL of skin exudate can be collected by gentle squeezing.
Fractionation : The crude secretion is fractionated using size-exclusion chromatography such as Sephadex G-50 columns to separate peptides by molecular weight. The fraction containing peptides with antimicrobial activity is further purified.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The active fractions are subjected to RP-HPLC to isolate peptides based on hydrophobicity. The retention time and peak fractions are analyzed to identify this compound and related peptides.
Mass Spectrometry Identification : MALDI-TOF/TOF mass spectrometry is used to confirm the molecular mass and sequence of the isolated peptides, validating the presence of this compound with high precision (10–20 ppm range).
Recombinant Expression
To produce this compound in larger quantities with consistent quality, recombinant protein expression systems are employed:
Expression Host : Yeast expression systems are commonly used to produce recombinant this compound, allowing for post-translational modifications and proper folding.
Purification : The recombinant peptide is purified to >85% purity using SDS-PAGE and chromatographic techniques.
Storage and Stability : Recombinant this compound is stored either in lyophilized form or liquid form. Lyophilized peptides have a shelf life of up to 12 months at -20°C to -80°C, while liquid forms last about 6 months under the same conditions. Repeated freeze-thaw cycles are discouraged to maintain peptide integrity.
Reconstitution : Before use, lyophilized peptides are reconstituted in sterile deionized water at concentrations between 0.1 and 1.0 mg/mL. Addition of glycerol (5-50%, typically 50%) is recommended for long-term storage to improve stability.
| Parameter | Details |
|---|---|
| Expression system | Yeast |
| Purity | >85% (SDS-PAGE) |
| Storage temperature | -20°C to -80°C |
| Shelf life (lyophilized) | 12 months |
| Shelf life (liquid) | 6 months |
| Reconstitution buffer | Sterile deionized water + glycerol (5-50%) |
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis of this compound is widely used for producing peptides with precise sequence control and modifications:
Methodology : Automated SPPS using Fmoc/tBu chemistry is the standard approach. This involves sequential addition of amino acids to a resin-bound peptide chain, with protection/deprotection cycles to ensure correct assembly.
Resin Types : MBHA resin is used to obtain amidated C-termini, which is common for dermaseptins, while Wang resin is used for peptides with free carboxyl termini.
N-Terminus Modifications : To enhance biological activity or stability, N-terminal acylation (attachment of fatty acid chains) can be performed. This is done by selective removal of the Fmoc protecting group at the N-terminus followed by coupling with acyl compounds using carbodiimide chemistry.
Cleavage and Purification : After synthesis, peptides are cleaved from the resin using trifluoroacetic acid (TFA) mixtures, precipitated in cold ether, and purified by RP-HPLC to achieve >95% purity.
Validation : The identity and purity of synthetic peptides are confirmed by MALDI-TOF mass spectrometry and reversed-phase HPLC.
| Step | Description |
|---|---|
| Chemistry | Fmoc/tBu solid-phase peptide synthesis |
| Resin | MBHA (amidated C-terminus) or Wang (free acid C-terminus) |
| N-terminal modification | Acylation via carbodiimide coupling |
| Cleavage | TFA-based cleavage cocktail |
| Purification | RP-HPLC (>95% purity) |
| Validation | MALDI-TOF MS, HPLC |
Peptide Folding and Structural Characterization
Folding : After synthesis or recombinant expression, peptides may require proper folding to adopt their active α-helical conformation.
Circular Dichroism (CD) Spectroscopy : CD is used to confirm secondary structure in membrane-mimicking environments (e.g., lipid vesicles composed of POPC, POPG, POPE). This confirms the α-helical structure critical for antimicrobial activity.
Membrane Interaction Studies : Preparation of lipid vesicles mimicking bacterial membranes (large unilamellar vesicles, LUVs) is performed by lipid film hydration, freeze-thaw cycles, and extrusion through polycarbonate membranes to assess peptide-membrane interactions.
Summary Table of Preparation Methods
| Preparation Step | Description & Techniques | Key Notes |
|---|---|---|
| Natural extraction | Skin secretion collection, Sephadex G-50 fractionation, RP-HPLC | Initial isolation from frog skin |
| Recombinant expression | Yeast expression, purification, storage, reconstitution | Scalable production, >85% purity |
| Chemical synthesis (SPPS) | Automated Fmoc/tBu synthesis, N-terminal acylation, cleavage, RP-HPLC purification | Precise control, modification possible |
| Structural validation | MALDI-TOF MS, CD spectroscopy, membrane vesicle preparation | Confirms identity and active conformation |
Research Findings and Notes
The recombinant this compound shows good stability when stored lyophilized at -20°C/-80°C for up to a year, with glycerol addition improving long-term storage.
Synthetic peptides produced by SPPS retain antimicrobial activity comparable to natural peptides and allow for structural modifications such as acylation to enhance potency and membrane affinity.
The combination of biochemical isolation and synthetic methods ensures availability of this compound for detailed functional studies and therapeutic exploration.
This detailed compilation of preparation methods for this compound integrates extraction, recombinant expression, and chemical synthesis approaches, supported by advanced purification and structural characterization techniques. These methods provide a robust framework for producing this peptide for research and potential clinical applications.
Q & A
Q. How can synergistic combinations of this compound with other antimicrobials be systematically identified?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Screen combinations with antibiotics (e.g., β-lactams) or antivirals (e.g., remdesivir). Synergy is defined as FIC ≤0.5. For instance, dermaseptin derivatives showed enhanced efficacy against biofilms when combined with gentamicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
